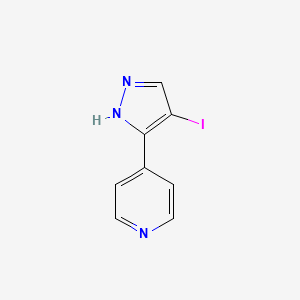

4-(4-Iodo-1H-pyrazol-3-YL)pyridine

Description

Properties

Molecular Formula |

C8H6IN3 |

|---|---|

Molecular Weight |

271.06 g/mol |

IUPAC Name |

4-(4-iodo-1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C8H6IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |

InChI Key |

QRHIXVLXNROISE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine typically involves the iodination of a preformed pyrazole-pyridine structure. One common method includes the reaction of 4-bromo-1H-pyrazole with pyridine-3-boronic acid under Suzuki coupling conditions, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodo-1H-pyrazol-3-YL)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products depend on the specific reaction but can include various substituted pyrazole-pyridine derivatives, which may have enhanced biological or chemical properties .

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-3-YL)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but often involve modulation of signal transduction pathways or inhibition of enzyme activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Derivatives

Key Observations :

- Heterocyclic Systems : The target compound’s pyridine linkage distinguishes it from pyrazolopyrimidines (e.g., compound 2 in Table 1), which exhibit fused pyrimidine rings. Pyridine’s electron-withdrawing nature may alter electronic properties compared to pyrimidine’s dual nitrogen atoms .

- Substituent Effects: The 4-iodo group in the target compound contrasts with selanyl () or hydrazone () substituents. Iodine’s large atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to lighter halogens or non-halogen groups .

Key Observations :

- Halogenation : The iodine substituent in the target compound may require specific halogenation steps, contrasting with selenium-containing pyrazoles (), which utilize iodine as a catalyst rather than a substituent .

- Heterocycle Formation: Pyrazolopyrimidines () rely on cyclocondensation of cyanopyrazole intermediates, whereas the pyridine linkage in the target compound likely involves cross-coupling or nucleophilic substitution .

Reactivity and Stability

- Isomerization Tendencies : Pyrazolo-triazolopyrimidines () undergo isomerization under varying conditions, whereas the rigid pyridine linkage in the target compound may reduce such rearrangements .

- Halogen-Specific Reactivity : The 4-iodo group may participate in Suzuki-Miyaura cross-coupling reactions, offering synthetic versatility absent in selanyl or hydrazone derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-iodo-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyrazoles and boronic acid derivatives. Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki couplings .

- Temperature control : Reactions often require reflux in solvents like xylene (110–140°C) to activate aryl halides .

- Purification : Column chromatography (silica gel) or recrystallization (e.g., methanol/water mixtures) removes polar byproducts .

Q. How is X-ray crystallography applied to determine the molecular structure of 4-(4-iodo-1H-pyrazol-3-yl)pyridine?

- Methodology :

- Crystallization : Use solvent evaporation (e.g., ethanol/dichloromethane) to grow single crystals suitable for diffraction .

- Data collection : Employ synchrotron or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution datasets.

- Refinement : SHELXL (via SHELX suite) refines atomic coordinates, thermal parameters, and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data for this compound?

- Methodology :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in monoclinic systems .

- Hydrogen placement : Apply riding models for H-atoms but validate positions via difference Fourier maps in polar solvents .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or disorder .

Q. What strategies optimize the purification of 4-(4-iodo-1H-pyrazol-3-yl)pyridine when polar byproducts persist?

- Methodology :

- Gradient elution : Use mixed solvents (e.g., hexane/ethyl acetate gradients) in column chromatography to separate iodinated products from unreacted boronic acids .

- Acid-base extraction : Leverage pyridine’s basicity by washing crude mixtures with dilute HCl to remove acidic impurities .

- Recrystallization tuning : Adjust solvent polarity (e.g., DMF/water) to exploit solubility differences in halogenated analogs .

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the supramolecular assembly of this compound?

- Methodology :

- Topology analysis : Use CrystalExplorer to quantify interaction energies (e.g., C–H⋯N vs. π–π contributions) .

- Thermal studies : Compare DSC/TGA data to correlate packing density with thermal stability .

- DFT calculations : Compute interaction energies (e.g., at B3LYP/6-31G* level) to validate experimental geometries .

Safety and Handling in Academic Settings

Q. What safety precautions are critical when synthesizing 4-(4-iodo-1H-pyrazol-3-yl)pyridine?

- Hazard mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.